molecular formula C16H11Cl2FN2O3S2 B12609565 N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide CAS No. 882999-52-2

N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide

Cat. No.: B12609565
CAS No.: 882999-52-2
M. Wt: 433.3 g/mol
InChI Key: LGCURHNHKIVNBX-UHFFFAOYSA-N
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Description

N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide is a complex organic compound that features a combination of thiophene, sulfonyl, indole, and enamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene and indole intermediates, followed by sulfonylation and coupling reactions to form the final product. Common reagents and conditions include:

    Thiophene Synthesis: Chlorination of thiophene derivatives.

    Indole Synthesis: Fischer indole synthesis or other indole-forming reactions.

    Sulfonylation: Using sulfonyl chlorides in the presence of a base.

    Coupling Reactions: Palladium-catalyzed coupling reactions or other cross-coupling methods.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of double bonds or other reducible groups.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate, chromium trioxide.

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-1H-indol-7-yl)prop-2-enamide
  • N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(3-methyl-1H-indol-7-yl)prop-2-enamide
  • N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-5-yl)prop-2-enamide

Uniqueness

The uniqueness of N-(4,5-Dichlorothiophene-2-sulfonyl)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

882999-52-2

Molecular Formula

C16H11Cl2FN2O3S2

Molecular Weight

433.3 g/mol

IUPAC Name

N-(4,5-dichlorothiophen-2-yl)sulfonyl-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enamide

InChI

InChI=1S/C16H11Cl2FN2O3S2/c1-8-7-20-15-9(4-10(19)5-11(8)15)2-3-13(22)21-26(23,24)14-6-12(17)16(18)25-14/h2-7,20H,1H3,(H,21,22)

InChI Key

LGCURHNHKIVNBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C(C=C(C=C12)F)C=CC(=O)NS(=O)(=O)C3=CC(=C(S3)Cl)Cl

Origin of Product

United States

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